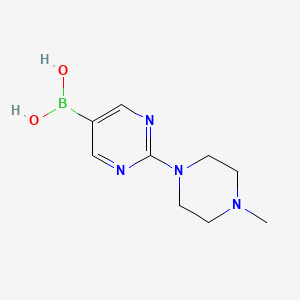

2-(4-Methylpiperazino)pyrimidine-5-boronic acid

Description

BenchChem offers high-quality 2-(4-Methylpiperazino)pyrimidine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazino)pyrimidine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYYRRPONOKNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681755 | |

| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-29-9 | |

| Record name | B-[2-(4-Methyl-1-piperazinyl)-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a pyrimidine core, a methylpiperazine moiety, and a reactive boronic acid group, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of potent enzyme inhibitors, particularly targeting the VCP/p97 ATPase.

Chemical Properties and Data

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a solid organic compound. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

| Property | Value | Reference |

| Chemical Formula | C₉H₁₅BN₄O₂ | [2] |

| Molecular Weight | 222.05 g/mol | [2] |

| CAS Number | 1256355-29-9 | [3] |

| Appearance | Solid (predicted) | [2] |

| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [2] |

| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | [2] |

| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [2] |

Safety Information:

| Hazard Statement | Code |

| Acute toxicity, Oral (Category 4) | H302 |

| Signal Word | Warning |

| GHS Pictogram | GHS07 |

This data is based on available information and may not be exhaustive. Always refer to a comprehensive Safety Data Sheet (SDS) before handling.

Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (Precursor)

This reaction proceeds via a nucleophilic aromatic substitution.

-

Materials: 2,5-dibromopyrimidine, 1-methylpiperazine, a suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

-

Procedure:

-

Dissolve 2,5-dibromopyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add 1-methylpiperazine (1.1-1.2 eq) and DIPEA (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine.[4]

-

Step 2: Miyaura Borylation to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

This step converts the aryl bromide to the corresponding boronic acid (or its pinacol ester).[5][6]

-

Materials: 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%), a base (e.g., potassium acetate - KOAc) (2.0-3.0 eq), and an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to 80-110 °C for several hours (typically 2-24 h), monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product is the pinacol ester of the target boronic acid. This can often be used directly in subsequent reactions or hydrolyzed to the free boronic acid.

-

For hydrolysis, the pinacol ester can be treated with an aqueous acid (e.g., HCl) or a mild oxidizing agent followed by an aqueous workup to yield 2-(4-Methylpiperazino)pyrimidine-5-boronic acid.

-

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The primary application of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl halides, providing access to a wide array of complex molecular architectures.[7][8]

General Suzuki-Miyaura Coupling Protocol

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

-

Materials: 2-(4-Methylpiperazino)pyrimidine-5-boronic acid (or its pinacol ester) (1.0-1.5 eq), aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq), and a solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

-

Procedure:

-

In a reaction vessel, combine the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Microwave irradiation can often be used to shorten reaction times.[8]

-

After cooling, dilute the mixture with an organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

-

Biological Context and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] Boronic acids have also emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two moieties in 2-(4-Methylpiperazino)pyrimidine-5-boronic acid makes it and its derivatives attractive candidates for drug discovery programs.

Inhibition of VCP/p97 ATPase

A significant area of interest for pyrimidine-boronic acid derivatives is the inhibition of Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[9] Dysregulation of VCP/p97 is implicated in various diseases, including cancer, making it an attractive therapeutic target.[11]

A study on novel pyrimidine molecules containing a boronic acid moiety identified potent inhibitors of VCP/p97.[9][10] One particular compound, designated as compound 17 , demonstrated significant enzymatic and cellular activity.

Biological Activity of a Representative Pyrimidine-Boronic Acid VCP/p97 Inhibitor (Compound 17)

| Assay | IC₅₀ | Cell Lines | Reference |

| VCP/p97 Enzymatic Assay | 54.7 nM | - | [10] |

| Anti-proliferative Activity | 2.80 µM | A549 (Non-small cell lung cancer) | [10] |

| Anti-proliferative Activity | 0.86 µM | RPMI8226 (Multiple myeloma) | [10] |

While this data is for a derivative and not the title compound itself, it strongly suggests that the 2-(4-Methylpiperazino)pyrimidine-5-boronic acid scaffold is a promising starting point for the development of VCP/p97 inhibitors.

VCP/p97 Signaling Pathway and Point of Intervention

Caption: Inhibition of the VCP/p97 complex in the UPS pathway.

The diagram illustrates the role of VCP/p97 in recognizing and processing ubiquitinated misfolded proteins for degradation by the proteasome. 2-(4-Methylpiperazino)pyrimidine-5-boronic acid and its derivatives can intervene at this critical step by inhibiting the ATPase activity of VCP/p97, leading to an accumulation of misfolded proteins and ultimately inducing cell death in cancer cells that are often highly dependent on a functional UPS.

Conclusion

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a high-value chemical entity for both synthetic and medicinal chemists. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the construction of complex biaryl and heteroaryl structures. Furthermore, the pyrimidine-boronic acid motif has shown significant promise in the development of targeted therapeutics, particularly as inhibitors of the VCP/p97 ATPase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental guidance to effectively utilize this compound in their research and development endeavors. Further investigation into the direct biological activity of the title compound and the optimization of its derivatives could lead to the discovery of novel and potent therapeutic agents.

References

- 1. CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid [cymitquimica.com]

- 2. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1256355-29-9|(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE | 141302-36-5 [chemicalbook.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document summarizes available information from commercial suppliers, presents predicted data for the parent compound and closely related analogs, and details established experimental protocols for determining key physicochemical parameters. This guide aims to serve as a foundational resource for researchers working with this and similar pyrimidine-boronic acid derivatives, offering insights into its molecular characteristics and potential applications, particularly in the context of drug discovery.

Introduction

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a heterocyclic organic compound featuring a pyrimidine ring, a 4-methylpiperazine moiety, and a boronic acid functional group. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules and approved drugs[1]. The boronic acid group is a versatile functional handle, most notably for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, and for its ability to form reversible covalent bonds with diols, a property leveraged in the design of enzyme inhibitors and sensors. The 4-methylpiperazine substituent can influence the compound's solubility, basicity, and pharmacokinetic profile.

Recent studies have highlighted the potential of pyrimidine molecules containing a boronic acid moiety as inhibitors of Valosin-containing protein (VCP)/p97, a key player in the ubiquitin-proteasome system, suggesting a promising avenue for anticancer therapeutic development[2]. A thorough understanding of the physicochemical properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is therefore essential for its synthesis, purification, formulation, and evaluation in biological systems.

Molecular Structure and Identifiers

The chemical structure and key identifiers of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid are presented below.

| Identifier | Value | Source |

| IUPAC Name | (2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid | - |

| CAS Number | 1256355-29-9 | [3][4] |

| Molecular Formula | C₉H₁₅BN₄O₂ | [5][6] |

| Molecular Weight | 222.05 g/mol | [5][6] |

| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [5] |

| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | [5] |

| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [5] |

Physicochemical Properties

Table 3.1: General Physicochemical Properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

| Property | Value | Remarks | Source |

| Physical Form | Solid | - | [5] |

Table 3.2: Predicted Physicochemical Properties of Related Compounds

| Property | (2-(piperazin-1-yl)pyrimidin-5-yl)boronic acid | Remarks | Source |

| Boiling Point | 482.0 ± 55.0 °C | Predicted | [7] |

| Density | 1.35 ± 0.1 g/cm³ | Predicted | [7] |

| pKa | 2.76 ± 0.19 | Predicted | [7] |

It is important to note that these are predicted values for a related compound and should be used as estimations. Experimental determination is necessary for accurate characterization of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, the following established protocols for similar organic compounds are provided as a guide.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Methodology: Capillary Method [6][8][9][10]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is a critical parameter for drug development, influencing formulation, administration, and bioavailability. The solubility of boronic acids can be influenced by factors such as the solvent polarity, temperature, and the presence of diols which can form boronate esters.

Methodology: Dynamic (Polythermal) Method [11][12]

-

Sample Preparation: A series of samples with known concentrations of the boronic acid in the selected solvent are prepared in sealed vials.

-

Heating and Observation: Each vial is heated slowly and at a constant rate in a thermostatically controlled bath with constant stirring.

-

Dissolution Temperature: The temperature at which the last solid particles dissolve is visually or instrumentally (e.g., using a turbidity sensor) determined. This temperature corresponds to the saturation temperature for that specific concentration.

-

Solubility Curve: By plotting the dissolution temperatures against the corresponding concentrations, a solubility curve can be constructed.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa reflects the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species.

Methodology: Potentiometric Titration [13][14][15][16]

-

Sample Preparation: A precise amount of the boronic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol) with a known ionic strength, maintained with an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: The pKa is determined from the titration curve. It is the pH at which half of the acid has been neutralized. The inflection point of the titration curve corresponds to the equivalence point.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Methodology: Shake-Flask Method [17][18][19][20]

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While specific biological studies on 2-(4-Methylpiperazino)pyrimidine-5-boronic acid are not widely reported, the broader class of pyrimidine-boronic acid derivatives has garnered interest as potential therapeutic agents. Notably, they have been investigated as inhibitors of Valosin-containing protein (VCP), also known as p97.

VCP/p97 is an AAA+ ATPase that plays a crucial role in cellular protein homeostasis by regulating the ubiquitin-proteasome system (UPS) and autophagy[3][5][21][22][23]. It is involved in the unfolding and extraction of ubiquitinated proteins from cellular complexes or membranes, targeting them for degradation by the proteasome. Inhibition of VCP/p97 can disrupt these processes, leading to the accumulation of misfolded proteins and cell death, making it an attractive target for cancer therapy.

The following diagram illustrates a simplified workflow for the experimental determination of a key physicochemical property, pKa, using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Below is a conceptual diagram illustrating the role of VCP/p97 in the ubiquitin-proteasome system and its potential inhibition by a pyrimidine-boronic acid compound.

Caption: Inhibition of VCP/p97-mediated protein degradation.

Conclusion

This technical guide consolidates the currently available physicochemical information for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid. While foundational data such as molecular formula and weight are established, a significant gap exists in the experimental determination of key properties like melting point, solubility, pKa, and logP. The provided general experimental protocols offer a starting point for researchers to characterize this compound thoroughly. The potential biological activity of this class of compounds as VCP/p97 inhibitors underscores the importance of further investigation into its physicochemical profile to support its development in medicinal chemistry and drug discovery. The diagrams presented herein offer a visual representation of a key experimental workflow and a potential mechanism of action, providing a valuable resource for scientists in the field.

References

- 1. scbt.com [scbt.com]

- 2. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]

- 4. 1256355-29-9|(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. metrohm.com [metrohm.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. agilent.com [agilent.com]

- 18. acdlabs.com [acdlabs.com]

- 19. longdom.org [longdom.org]

- 20. researchgate.net [researchgate.net]

- 21. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-(4-methylpiperazino)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the commercially available 2-hydroxypyrimidine. Key transformations include bromination, chlorination, nucleophilic aromatic substitution, and a final Miyaura borylation. This document furnishes detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the successful synthesis and application of this versatile compound.

Introduction

Pyrimidine-5-boronic acids and their derivatives are of significant interest to the pharmaceutical industry. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The 2-(4-methylpiperazino) substituent is a common motif in pharmacologically active molecules, often improving solubility, metabolic stability, and target engagement. The combination of these two features in 2-(4-methylpiperazino)pyrimidine-5-boronic acid makes it a highly sought-after intermediate for the development of novel therapeutics, particularly in the areas of kinase inhibitors and other targeted therapies.

This guide outlines a logical and reproducible synthetic route to the target compound, starting from readily available materials.

Overall Synthetic Workflow

The synthesis of 2-(4-methylpiperazino)pyrimidine-5-boronic acid can be strategically divided into four main stages. The process begins with the functionalization of the pyrimidine core, followed by the introduction of the piperazine side chain, and concludes with the formation of the boronic acid.

Caption: Overall synthetic route to the target compound.

Experimental Protocols

Step 1 & 2: Synthesis of 5-Bromo-2-chloropyrimidine

This two-step process begins with the bromination of 2-hydroxypyrimidine to form 5-bromo-2-hydroxypyrimidine, which is subsequently chlorinated.

Step 1: Bromination

A mixture of 2-hydroxypyrimidine and hydrobromic acid is treated with hydrogen peroxide.

Step 2: Chlorination

The resulting 5-bromo-2-hydroxypyrimidine is then chlorinated using phosphorus oxychloride in the presence of an organic amine catalyst.[1][2]

Detailed Protocol:

-

Combine 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of 35% (w/w) hydrobromic acid.

-

Add 226.7 g of 30% (w/w) hydrogen peroxide to the mixture.

-

Heat the reaction mixture to 40°C for 12 hours.[2]

-

After cooling, the intermediate, 5-bromo-2-hydroxypyrimidine, is isolated.

-

To a reaction vessel containing 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, add 61.3 g (0.4 mol) of phosphorus oxychloride and 200 mL of toluene.

-

At 35°C, add 40.5 g of triethylamine.

-

Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed.[3]

-

Cool the reaction and concentrate under reduced pressure.

-

Carefully add the residue to cold water and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-bromo-2-chloropyrimidine.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxypyrimidine | [1][2] |

| Key Reagents | HBr, H₂O₂, POCl₃, Triethylamine | [2][3] |

| Solvent | Toluene | [3] |

| Temperature | 40°C (Bromination), 80-85°C (Chlorination) | [2][3] |

| Reaction Time | 12 hours (Bromination), 6 hours (Chlorination) | [2][3] |

| Reported Yield | Up to 91% (Chlorination step) | [3] |

Table 1: Summary of reaction conditions for the synthesis of 5-bromo-2-chloropyrimidine.

Step 3: Synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C2 position of the pyrimidine ring is displaced by 1-methylpiperazine. The C2 position is generally more susceptible to nucleophilic attack than the C4 or C6 positions in pyrimidines.[4]

Caption: General mechanism for the SNAr reaction.

Detailed Protocol:

-

In a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, dissolve 5-bromo-2-chloropyrimidine (1.0 eq).

-

Add 1-methylpiperazine (1.2 eq) to the solution.

-

Include a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to scavenge the HCl generated.

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine.[5]

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-chloropyrimidine | [6][7] |

| Key Reagents | 1-Methylpiperazine, Triethylamine | [6] |

| Solvent | DMF or Ethanol | [6] |

| Temperature | 80-100°C | [6] |

| Purity | >98% (Commercially available) | [5] |

Table 2: Summary of reaction conditions for the nucleophilic aromatic substitution.

Step 4: Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester

The borylation of the C5 position is achieved via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.

Detailed Protocol:

-

To a reaction vessel, add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst, such as PdCl₂(dppf) (0.05 eq).

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane as the solvent.

-

Heat the mixture to 90-100°C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and filter through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired pinacol ester.[8]

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | [8] |

| Key Reagents | Bis(pinacolato)diboron, Potassium acetate, PdCl₂(dppf) | [9][10] |

| Solvent | 1,4-Dioxane | [9] |

| Temperature | 90-100°C | [9] |

| Reported Yield | Varies, typically moderate to high for similar substrates | [9][11] |

Table 3: Summary of reaction conditions for the Miyaura borylation.

Step 5: Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid. This can be achieved under mild conditions.

Detailed Protocol:

-

Dissolve the 2-(4-methylpiperazino)pyrimidine-5-boronic acid pinacol ester in methanol.

-

Add silica gel to the solution.

-

Stir the mixture at room temperature for 24 hours.[12]

-

Filter off the silica gel and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(4-methylpiperazino)pyrimidine-5-boronic acid.

| Parameter | Value | Reference |

| Starting Material | 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester | [12] |

| Key Reagents | Silica gel | [12] |

| Solvent | Methanol | [12] |

| Temperature | Room Temperature | [12] |

| Reaction Time | 24 hours | [12] |

Table 4: Summary of reaction conditions for the hydrolysis of the pinacol ester.

Data Presentation

The following table summarizes the key properties of the final product and its pinacol ester intermediate.

| Compound | Molecular Formula | Molecular Weight | Appearance | Reference |

| 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester | C₁₅H₂₅BN₄O₂ | 304.20 g/mol | Solid | [8] |

| 2-(4-Methylpiperazino)pyrimidine-5-boronic acid | C₉H₁₅BN₄O₂ | 222.05 g/mol | Solid |

Table 5: Physicochemical properties of the target compound and its intermediate.

Applications in Drug Discovery

While specific signaling pathways for 2-(4-methylpiperazino)pyrimidine-5-boronic acid are not extensively documented, its utility lies in its role as a versatile building block for creating libraries of novel compounds. The pyrimidine core is a prevalent scaffold in many approved drugs, and the boronic acid functionality allows for its elaboration through Suzuki-Miyaura coupling with a wide array of aryl and heteroaryl halides.

This enables drug discovery programs to:

-

Rapidly generate analogues of a lead compound to explore the structure-activity relationship (SAR).

-

Synthesize focused libraries of compounds for screening against specific biological targets, such as kinases, proteases, and G-protein coupled receptors.

-

Improve the pharmacokinetic properties of drug candidates by introducing diverse substituents.

The general workflow for utilizing this building block in a drug discovery context is illustrated below.

Caption: Application in Suzuki coupling for library synthesis.

Conclusion

The synthesis of 2-(4-methylpiperazino)pyrimidine-5-boronic acid is a multi-step but manageable process that yields a highly valuable intermediate for drug discovery. The protocols outlined in this guide, derived from established chemical literature, provide a clear pathway for researchers to obtain this compound. The strategic use of this building block in Suzuki-Miyaura cross-coupling reactions can significantly accelerate the discovery of novel and potent therapeutic agents.

References

- 1. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 3. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 141302-36-5 | 5-Bromo-2-(4-methylpiperazin-1-YL)pyrimidine - Synblock [synblock.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 2-(4-methylpiperazino)pyrimidine-5-boronic acid pinacol ester (C15H25BN4O2) [pubchemlite.lcsb.uni.lu]

- 9. reddit.com [reddit.com]

- 10. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Structure Elucidation of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, a heterocyclic compound of interest in medicinal chemistry. The document details a probable synthetic route, expected analytical data for structure elucidation, and explores its potential biological significance based on structurally related molecules.

Chemical Structure and Properties

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a derivative of pyrimidine, a core scaffold in many biologically active compounds. The structure incorporates a 4-methylpiperazine moiety at the 2-position and a boronic acid group at the 5-position of the pyrimidine ring. The presence of the boronic acid functionality makes it a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]

Table 1: Physicochemical Properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BN₄O₂ | |

| Molecular Weight | 222.05 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | |

| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 |

Synthesis and Experimental Protocols

The synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy involves the Miyaura borylation of a halogenated pyrimidine precursor. The pinacol ester of the boronic acid is often synthesized as a more stable and easily handled intermediate.

Proposed Synthesis of the Precursor: 2-(4-Methylpiperazin-1-yl)-5-bromopyrimidine

The synthesis would likely begin with a nucleophilic aromatic substitution reaction on a dihalopyrimidine, followed by the introduction of the methylpiperazine moiety.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add N-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(4-methylpiperazin-1-yl)-5-bromopyrimidine.

Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester

The borylation of the aryl bromide is a standard procedure, often catalyzed by palladium.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-(4-methylpiperazin-1-yl)-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

-

Solvent: Add a degassed solvent, for instance, 1,4-dioxane or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired pinacol ester.

Hydrolysis to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid (Optional)

The pinacol ester can often be used directly in subsequent reactions. If the free boronic acid is required, it can be obtained by hydrolysis.

Experimental Protocol:

-

Reaction Setup: Dissolve the pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid solution (e.g., 1 M HCl).

-

Reaction Conditions: Stir the mixture at room temperature for several hours.

-

Work-up and Purification: Extract the product into an organic solvent after neutralization. The free boronic acid is often used without extensive purification due to potential instability.

Caption: Proposed synthetic workflow for 2-(4-Methylpiperazino)pyrimidine-5-boronic acid.

Structure Elucidation Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 2H | Pyrimidine-H4, H6 |

| ~3.9 | t | 4H | Piperazine-H (adjacent to pyrimidine) |

| ~2.5 | t | 4H | Piperazine-H (adjacent to N-CH₃) |

| ~2.3 | s | 3H | N-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | Pyrimidine-C2 |

| ~158 | Pyrimidine-C4, C6 |

| ~120 (broad) | Pyrimidine-C5 (attached to Boron) |

| ~55 | Piperazine-C (adjacent to N-CH₃) |

| ~46 | Piperazine-C (adjacent to pyrimidine) |

| ~46 | N-CH₃ |

Note: The carbon attached to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 223.14 | [M+H]⁺ |

| 245.12 | [M+Na]⁺ |

| 305.21 | [M(pinacol ester)+H]⁺ |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid has not been reported, many pyrimidine derivatives containing a piperazine moiety have been investigated as kinase inhibitors.[1][2][3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

Compounds with a similar 2-(piperazin-1-yl)pyrimidine scaffold have shown inhibitory activity against various kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinases.[1][2] Inhibition of these kinases can affect downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Pyrimidine Boronic Acids in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of the boronic acid moiety into drug candidates has catalyzed the development of novel therapeutics with enhanced potency and unique mechanisms of action. This technical guide delves into the burgeoning field of pyrimidine boronic acids, a class of compounds demonstrating significant promise in the inhibition of key pathological targets. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of their synthesis, mechanism of action, and therapeutic applications, with a focus on their role as enzyme inhibitors.

Core Tenets of Pyrimidine Boronic Acids in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs, owing to its ability to engage in various non-covalent interactions with biological targets. The addition of a boronic acid group introduces a unique chemical functionality—an electrophilic boron atom capable of forming reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group, commonly found in the active sites of enzymes. This ability to form a stable, yet reversible, tetrahedral intermediate often translates into high inhibitory potency and prolonged target engagement.

However, the synthesis of pyrimidine boronic acids is not without its challenges. The inherent instability of some derivatives and the propensity for protodeboronation require carefully designed synthetic strategies. Common synthetic routes involve the use of organometallic intermediates and cross-coupling reactions, which necessitate meticulous optimization of reaction conditions to achieve desirable yields and purity.

Therapeutic Applications and Quantitative Insights

Pyrimidine boronic acids have emerged as potent inhibitors of a range of enzymes implicated in diseases such as cancer and inflammatory disorders. A notable example is their application as inhibitors of Valosin-Containing Protein (VCP/p97), an ATPase involved in protein homeostasis that is a compelling target in oncology.

VCP/p97 Inhibition

A series of novel pyrimidine molecules incorporating a boronic acid have been identified as potent inhibitors of VCP/p97.[1][2] The lead compound from this series, compound 17 , demonstrates significant enzymatic and cellular activity.

| Compound ID | R Group | Enzymatic IC50 (nM)[2] | A549 Cell IC50 (µM)[2] | RPMI8226 Cell IC50 (µM)[2] |

| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |

The structure-activity relationship (SAR) studies for this class of compounds have indicated that the nature of the substituent on the pyrimidine core and the linker to the phenylboronic acid moiety are critical for potent inhibition.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of pyrimidine boronic acid inhibitors stems from their ability to modulate key signaling pathways.

VCP/p97 Signaling Pathway in Cancer

VCP/p97 is a critical component of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of misfolded or damaged proteins. In cancer cells, which often exhibit high rates of protein synthesis and are under proteotoxic stress, the function of VCP/p97 is essential for survival. Inhibition of VCP/p97 by pyrimidine boronic acids disrupts protein homeostasis, leading to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis of cancer cells.

Experimental Protocols

The discovery and validation of pyrimidine boronic acid inhibitors involve a series of well-defined experimental procedures.

Synthesis of Pyrimidine Boronic Acid Derivatives

A general synthetic approach to pyrimidine boronic acid derivatives involves a multi-step process:

-

Synthesis of the Pyrimidine Core: This often starts with commercially available pyrimidine precursors, which are then functionalized through nucleophilic aromatic substitution reactions. For example, a dichloropyrimidine can be sequentially reacted with different amines to introduce desired side chains.

-

Introduction of the Boronic Acid Moiety: The boronic acid or a protected form (e.g., a pinacol ester) is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a halogenated pyrimidine intermediate.

-

Purification and Characterization: The final products are purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry.

VCP/p97 ATPase Activity Assay (ADP-Glo™ Assay)

This assay is used to determine the enzymatic inhibitory activity of the compounds.

-

Principle: The assay measures the amount of ADP produced from the ATPase activity of VCP/p97. The amount of ADP is quantified via a luminescence-based signal.

-

Procedure:

-

Purified VCP/p97 enzyme is incubated with various concentrations of the pyrimidine boronic acid inhibitor in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[2]

-

The enzymatic reaction is initiated by the addition of ATP.

-

After incubation, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.

-

Luminescence is measured using a plate reader, and the IC50 values are calculated.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.

-

Principle: The assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Cancer cells (e.g., A549 or RPMI8226) are seeded in 96-well plates and allowed to adhere.[2]

-

Cells are treated with a range of concentrations of the pyrimidine boronic acid inhibitor for a specified period (e.g., 72 hours).[2]

-

MTT solution is added to each well, and the plate is incubated to allow for formazan formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells, allowing for the calculation of IC50 values.

-

Drug Discovery Workflow: From Hit to Lead

The development of a pyrimidine boronic acid inhibitor follows a structured drug discovery workflow.

This workflow begins with high-throughput screening to identify initial "hits." These hits then undergo validation and are progressed into a hit-to-lead phase, where medicinal chemistry efforts focus on improving potency and selectivity through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies. Promising lead compounds are then subjected to extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling before a final candidate is selected for in vivo studies.

Conclusion

Pyrimidine boronic acids represent a promising and versatile class of compounds in the ongoing quest for novel and effective therapeutics. Their unique mechanism of action, involving reversible covalent inhibition, offers a distinct advantage in targeting challenging enzymes. While synthetic hurdles exist, the continued development of robust synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of new clinical candidates. This technical guide provides a foundational overview of this exciting area, highlighting the key concepts, experimental approaches, and strategic considerations for researchers in the field of drug discovery.

References

The Pivotal Role of 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid in the Development of Potent IRAK-4 Inhibitors

For Immediate Release

Billerica, MA – December 29, 2025 – In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly selective kinase inhibitors remain a cornerstone of drug discovery. A key building block that has emerged in the development of potent therapeutics is 2-(4-Methylpiperazino)pyrimidine-5-boronic acid. This versatile intermediate has proven instrumental in the synthesis of a novel class of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are under investigation for the treatment of a range of inflammatory and autoimmune disorders. This technical guide delves into the application of this specific boronic acid in the synthesis and biological evaluation of these promising drug candidates.

Core Application: Synthesis of Novel IRAK-4 Inhibitors

2-(4-Methylpiperazino)pyrimidine-5-boronic acid serves as a crucial reactant in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic compounds with therapeutic potential. A notable application is in the synthesis of 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine, a potent IRAK-4 inhibitor. The pyrimidine-5-boronic acid moiety allows for the strategic introduction of the 2-(4-methylpiperazino)pyrimidine group onto a core scaffold, a key structural feature for achieving high-potency inhibition of the IRAK-4 enzyme.

The synthesis of this class of inhibitors is exemplified in the patent literature, which outlines a multi-step sequence culminating in a Suzuki-Miyaura coupling reaction. This reaction joins the 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, or its corresponding pinacol ester, with a halogenated pyrazolopyrimidine core.

Quantitative Biological Data

The resulting compounds have been subjected to rigorous biological evaluation to determine their inhibitory activity against IRAK-4. The data presented below highlights the potency of the final compound synthesized using the title boronic acid.

| Compound ID | Target | IC50 (nM) | Assay Conditions |

| 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine | IRAK-4 | 1.2 | In vitro kinase assay |

Experimental Protocols

Synthesis of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid pinacol ester

To a solution of 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq) in 1,4-dioxane is added bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq). The mixture is degassed with argon for 10 minutes. Subsequently, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 eq) is added, and the reaction mixture is heated to 80°C for 2 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired pinacol ester.

Suzuki-Miyaura Coupling for the Synthesis of the Final IRAK-4 Inhibitor

A mixture of 7-bromo-1H-pyrazolo[4,3-d]pyrimidin-5-amine (1.0 eq), 2-(4-methylpiperazino)pyrimidine-5-boronic acid pinacol ester (1.2 eq), and sodium carbonate (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction is heated at 100°C for 12 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by preparative HPLC to afford the final compound, 7-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-amine.

Signaling Pathway and Experimental Workflow

The development of these IRAK-4 inhibitors is guided by a clear understanding of the inflammatory signaling pathway they aim to disrupt. The experimental workflow for their synthesis is a well-defined process, as illustrated in the diagrams below.

Caption: Simplified IRAK-4 signaling pathway and the point of inhibition.

Caption: General workflow for the synthesis of the IRAK-4 inhibitor.

Conclusion

2-(4-Methylpiperazino)pyrimidine-5-boronic acid has established itself as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective IRAK-4 inhibitors underscores its importance in the development of novel therapeutics for inflammatory and autoimmune diseases. The well-defined synthetic routes and the potent biological activity of the resulting compounds highlight the strategic advantage of incorporating this particular fragment in drug design. Further exploration of this and similar building blocks is anticipated to yield a new generation of targeted therapies.

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug development.[1][2] Its presence in the essential building blocks of life, the nucleobases cytosine, thymine, and uracil, underscores its profound biological significance.[1][3] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine ring a privileged structure for the design and synthesis of novel therapeutic agents.[4][5] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, exhibiting potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[6][7][8] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to interfere with the cellular processes that drive tumorigenesis.[9][10] Many of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cell cycle progression and signal transduction.[2]

Kinase Inhibition: A Primary Mechanism of Action

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[11] Aberrant EGFR activation is a hallmark of many cancers, making it a key therapeutic target.[11] Pyrimidine-based inhibitors have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and downstream signaling.[12]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of serine/threonine kinases that regulate the cell cycle.[8] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.[13] Pyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[14][15]

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is frequently observed in various cancers.[1][6] Pyrimidine-based inhibitors of Aurora kinases disrupt spindle formation and chromosome segregation, leading to mitotic catastrophe and cell death.[10][16]

Quantitative Data on Anticancer Activity:

The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives, expressed as half-maximal inhibitory concentrations (IC50).

Table 1: IC50 Values of Pyrimidine Derivatives as EGFR Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | HCT-116 | 6.6 | [12] |

| 4f | HCT-116 | 8.3 | [12] |

| 4h | HCT-116 | 9.2 | [12] |

| 15 | Various | 0.135 (enzymatic) | [2] |

| 16 | Various | 0.034 (enzymatic) | [2] |

| 4 | Various | 0.054 (enzymatic) | [2] |

| 5b | A549 | 17.79 | [13] |

| 5f | A549 | 17.46 | [13] |

Table 2: IC50 Values of Pyrimidine Derivatives as CDK Inhibitors

| Compound ID | Target | IC50 (nM) | Reference |

| TG02 | CDK9 | 3 | [15] |

| TG02 | CDK5 | 4 | [15] |

| TG02 | CDK2 | 5 | [15] |

| AT7519 | CDK9 | < 10 | [15] |

| AT7519 | CDK5 | 18 | [15] |

| AT7519 | CDK2 | 44 | [15] |

| Ribociclib | CDK4 | 10 | [17] |

| Ribociclib | CDK6 | 39 | [17] |

Table 3: IC50 Values of Pyrimidine Derivatives as Aurora Kinase Inhibitors

| Compound ID | Target | IC50 (nM) | Reference |

| 12a | Aurora A | 309 | [10] |

| 12a | Aurora B | 293 | [10] |

| 13 | Aurora A | 38.6 | [18] |

| Alisertib (MLN8237) | Aurora A | 1.2 | [16] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [16] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives also exhibit significant antimicrobial properties, offering potential solutions to the growing challenge of antibiotic resistance. Their mechanisms of action in this domain are diverse and continue to be an active area of research.

Quantitative Data on Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrimidine derivatives against different bacterial strains.

Table 4: MIC Values of Antimicrobial Pyrimidine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimido-pyrimidine 1 | E. coli (wild type) | >500 | [19] |

| Pyrimido-pyrimidine 2 | E. coli (wild type) | 125 | [19] |

| Pyridothienopyrimidine 2a | S. aureus | >1024 | [20] |

| Pyridothienopyrimidine 3a | S. aureus | 512 | [20] |

| S1 | S. aureus | 16.26 | [21] |

| S7 | B. subtilis | 17.34 | [21] |

| S7 | E. coli | 17.34 | [21] |

| S11 | A. niger | 17.34 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 590 nm using a microplate reader.[22]

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Disk Placement: Aseptically place a sterile paper disk impregnated with a known concentration of the pyrimidine derivative onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around the disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction. Luminescence-based assays, such as ADP-Glo™, provide a highly sensitive and high-throughput method for screening kinase inhibitors. In the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.[23]

Procedure (Adapted from ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the kinase buffer, substrate, ATP, and the pyrimidine inhibitor solutions.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control (e.g., 1% DMSO).[1]

-

Add 2 µL of a master mix containing the kinase enzyme (e.g., CDK2/Cyclin A2, EGFR, or Aurora A) and the appropriate substrate.[1]

-

Initiate the reaction by adding 2 µL of ATP solution.[1]

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).[24]

-

-

Signal Detection:

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal indicates inhibition.[23]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in a signaling pathway is crucial for understanding the mechanism of action of a drug. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrimidine derivatives and a general workflow for their evaluation.

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Caption: The role of CDKs in the G1/S phase transition and their inhibition by pyrimidine derivatives.

Caption: The roles of Aurora A and B kinases in mitosis and their inhibition.

Caption: A general experimental workflow for the development of pyrimidine-based therapeutic agents.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide highlight the potential of pyrimidine derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this remarkable heterocyclic system. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more effective pyrimidine-based drugs for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 24. promega.com [promega.com]

A Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic Acid: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylpiperazino)pyrimidine-5-boronic acid has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, combining a pyrimidine core with a methylpiperazine moiety and a reactive boronic acid group, make it an attractive synthon for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its effective implementation in research and development settings.

Introduction

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including approved drugs and clinical candidates targeting a wide range of diseases such as cancer, viral infections, and inflammatory disorders. The incorporation of a boronic acid functionality at the 5-position of the pyrimidine ring provides a convenient handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The 2-(4-methylpiperazino) substituent further enhances the drug-like properties of molecules derived from this building block, often improving solubility, metabolic stability, and target engagement.

This guide will delve into the technical aspects of utilizing 2-(4-Methylpiperazino)pyrimidine-5-boronic acid as a strategic component in the synthesis of novel chemical entities.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in synthesis. The key properties of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅BN₄O₂ | [2] |

| Molecular Weight | 222.05 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [2] |

| MDL Number | MFCD07375170 | [2] |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

It is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Synthesis and Reactivity in Suzuki-Miyaura Coupling

2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a valuable partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the pyrimidine C5 position and a variety of sp²-hybridized carbon atoms. The general reactivity of 5-pyrimidinylboronic acids in Suzuki couplings is considered favorable, leading to high yields of the desired coupled products.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid with an aryl or heteroaryl halide (Ar-X) can be represented by the following general scheme:

Caption: General workflow for the Suzuki-Miyaura coupling.

Quantitative Data from Representative Reactions

While specific data for a wide range of coupling partners with 2-(4-Methylpiperazino)pyrimidine-5-boronic acid is not extensively published in a single source, the following table provides representative reaction conditions and yields for the Suzuki-Miyaura coupling of similar 5-pyrimidinylboronic acids with various aryl and heteroaryl halides. This data serves as a valuable starting point for reaction optimization.

| 5-Pyrimidinylboronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Pyrimidylboronic acid | 3-Bromothiophene | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 78 | [2] |

| 5-Pyrimidylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 82 | [2] |

| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 56 (di-coupled) | [2] |

| 2-Methoxy-5-pyrimidylboronic acid | 3-Bromothiophene | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 85 | [2] |

| 2-Methoxy-5-pyrimidylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 89 | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting Suzuki-Miyaura coupling reactions with pyrimidine boronic acids. These should be considered as general guidelines, and optimization may be necessary for specific substrates.

General Procedure for Conventional Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of 5-pyrimidinylboronic acids.

Materials:

-

2-(4-Methylpiperazino)pyrimidine-5-boronic acid (1.0 equiv)

-

Aryl or heteroaryl halide (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

-

2-(4-Methylpiperazino)pyrimidine-5-boronic acid (1.0 equiv)

-

Aryl or heteroaryl halide (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., DMF or 1,4-dioxane)

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add 2-(4-Methylpiperazino)pyrimidine-5-boronic acid, the coupling partner, the palladium catalyst, and the base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe.

-